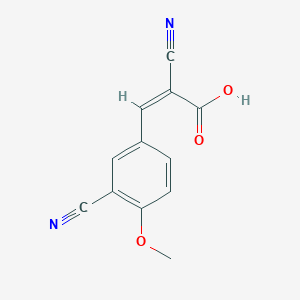
5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
MPEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, MPEP has been investigated for its potential use in the treatment of addiction, epilepsy, and neurodegenerative diseases.
作用機序
MPEP acts as a selective antagonist of the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide plays a critical role in synaptic plasticity, learning, and memory. By blocking the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide, MPEP can modulate glutamatergic neurotransmission, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
MPEP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for neuronal survival and plasticity. Additionally, MPEP has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
実験室実験の利点と制限
MPEP has several advantages for use in lab experiments. It is highly selective for the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide and has minimal off-target effects. Additionally, MPEP is relatively stable and can be stored for extended periods without significant degradation. However, MPEP has several limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of MPEP. One potential avenue of research is the development of more potent and selective 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide antagonists. Additionally, the therapeutic potential of MPEP in various neurological and psychiatric disorders needs to be further explored. Finally, the mechanisms underlying the biochemical and physiological effects of MPEP need to be elucidated to better understand its potential therapeutic applications.
Conclusion
In conclusion, MPEP is a selective antagonist of the 5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves modulation of glutamatergic neurotransmission, and it has several biochemical and physiological effects. While MPEP has several advantages for use in lab experiments, it also has several limitations. Further research is needed to fully understand the therapeutic potential of MPEP and its underlying mechanisms of action.
合成法
The synthesis of MPEP involves the reaction of 5-methylfuran-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction proceeds under basic conditions, and the resulting product is purified through chromatography. The purity of the final product is critical for its use in scientific research.
特性
IUPAC Name |
5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-12(17-9)13(16)15-10(2)11-4-3-7-14-8-11/h5-6,10-11,14H,3-4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIAYGDBZVCECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-piperidin-3-ylethyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)

![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)
![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)
![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)